molecular formula C16H23N3O3 B4177623 N-cyclohexyl-5-nitro-2-(propylamino)benzamide

N-cyclohexyl-5-nitro-2-(propylamino)benzamide

Cat. No.: B4177623
M. Wt: 305.37 g/mol
InChI Key: MMEAAGMPOGFWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-5-nitro-2-(propylamino)benzamide: is an organic compound with a complex structure, featuring a cyclohexyl group, a nitro group, and a propylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-nitro-2-(propylamino)benzamide typically involves multiple steps:

    Amidation: The nitroaniline intermediate can then be converted to the corresponding benzamide by reacting it with cyclohexyl isocyanate under controlled conditions.

    Alkylation: The final step involves the alkylation of the amide nitrogen with propylamine, typically using a base such as sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-nitro-2-(propylamino)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: Conversion to N-cyclohexyl-5-amino-2-(propylamino)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of cyclohexanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-5-nitro-2-(propylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and amide groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. The presence of the nitro group suggests possible antimicrobial or anticancer properties, which can be explored through further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-nitro-2-(propylamino)benzamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-5-nitro-2-(methylamino)benzamide
  • N-cyclohexyl-5-nitro-2-(ethylamino)benzamide
  • N-cyclohexyl-5-nitro-2-(butylamino)benzamide

Uniqueness

Compared to its analogs, N-cyclohexyl-5-nitro-2-(propylamino)benzamide may exhibit unique properties due to the specific length and structure of the propylamino group. This can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for further study.

Properties

IUPAC Name

N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-10-17-15-9-8-13(19(21)22)11-14(15)16(20)18-12-6-4-3-5-7-12/h8-9,11-12,17H,2-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEAAGMPOGFWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-5-nitro-2-(propylamino)benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-5-nitro-2-(propylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.